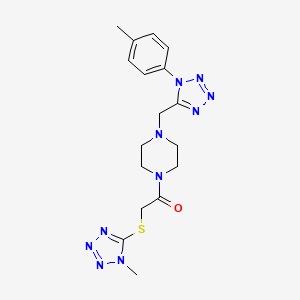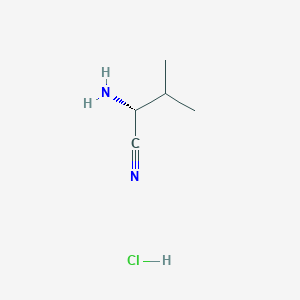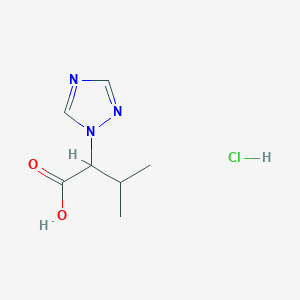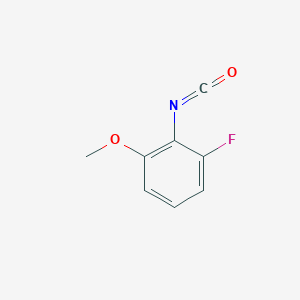
Methyl (4-chlorophenyl)(difluoro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (4-chlorophenyl)(difluoro)acetate” is a chemical compound with the CAS Number: 1393558-32-1 . Its IUPAC name is methyl 2-(4-chlorophenyl)-2,2-difluoroacetate . The molecular weight of this compound is 220.6 .
Molecular Structure Analysis
The molecular formula of “Methyl (4-chlorophenyl)(difluoro)acetate” is C9H7ClF2O2 . The InChI Code for this compound is 1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-2-4-7(10)5-3-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
“Methyl (4-chlorophenyl)(difluoro)acetate” is stored at refrigerated temperatures .Scientific Research Applications
Environmental Degradation and Treatment
Research has explored the environmental fate and treatment of chlorophenol compounds, closely related to Methyl (4-chlorophenyl)(difluoro)acetate. Chlorophenols are identified as toxic pollutants, with studies focusing on their degradation to mitigate environmental impact. For instance, zero valent iron and bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, highlighting a method for treating contaminated environments (Gunawardana, Singhal, & Swedlund, 2011). Similarly, microbial degradation represents a crucial avenue for the breakdown of polyfluoroalkyl chemicals, which are structurally related to Methyl (4-chlorophenyl)(difluoro)acetate, indicating the role of bioremediation in managing such pollutants (Liu & Mejia Avendaño, 2013).
Analytical Methods and Environmental Monitoring
The quantification and analysis of chlorophenols and related compounds in environmental samples are crucial for monitoring pollution levels and understanding their distribution. Gas-liquid chromatography has been utilized for the analysis of bile acids, which shares principles with the analysis of chlorinated compounds like Methyl (4-chlorophenyl)(difluoro)acetate (Kuksis, 1965). This underscores the importance of advanced analytical techniques in environmental science.
Impacts on Ecosystems and Human Health
Studies have highlighted the potential risks and impacts of chlorophenol compounds on both ecosystems and human health. For example, the review by Islam et al. (2017) discusses the widespread distribution of 2,4-dichlorophenoxyacetic acid, a compound related to Methyl (4-chlorophenyl)(difluoro)acetate, in the environment and its toxic effects, pointing out the necessity for rigorous environmental management and policy formulation to mitigate exposure and protect public health (Islam et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEJHYQFZLKTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2569045.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2569046.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2569048.png)



![2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569056.png)





![1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2569066.png)